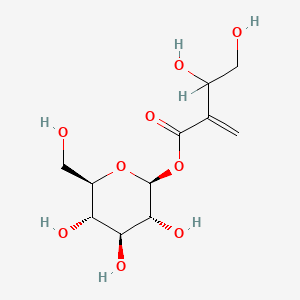
Tuliposide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuliposide B is a fatty acid derivative and an O-acyl carbohydrate.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Tuliposide B has been identified as possessing strong antibacterial activity. Research indicates that it exhibits effectiveness against a variety of bacterial strains, making it a candidate for developing new antimicrobial agents. The structure-activity relationship studies have shown that specific modifications to this compound can enhance its antibacterial properties. For instance, 6-tuliposide B was synthesized and tested against multiple bacterial strains, revealing that its action mechanism may involve targeting bacterial MurA, a crucial enzyme in bacterial cell wall synthesis .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Activity Against Bacteria | Mechanism of Action |
|---|---|---|
| 6-Tuliposide B | Strong | Inhibition of MurA |
| Tulipalin B | Moderate | Similar to this compound |
| Modified Derivatives | Varies (enhanced) | Target-specific |
Enzymatic Conversion and Metabolism
The metabolism of this compound involves specific enzymes that convert it into other bioactive compounds. The identification of the this compound-converting enzyme (TCEB) has been pivotal in understanding its biochemical pathways. TCEB catalyzes the conversion of this compound into tulipalin B, which also possesses antimicrobial properties. This enzymatic activity is predominantly localized in tulip pollen, suggesting a specialized role in plant defense during reproductive stages .
Table 2: Enzymatic Activity in Different Tulip Tissues
| Tissue | Specific Activity (units mg⁻¹ protein) | Ratio (A/B) |
|---|---|---|
| Bulb | 30 ± 3.2 | 10 |
| Petal | 7.0 ± 0.46 | 10 |
| Pistil | 1.6 ± 0.032 | 4.1 |
| Leaf | 0.62 ± 0.019 | 0.71 |
Industrial Applications
The potential industrial applications of this compound are being explored, particularly in the development of environmentally friendly antimicrobial agents for agriculture and food preservation. Given its natural origin and efficacy against pathogens, this compound could serve as a biopesticide or preservative, reducing reliance on synthetic chemicals .
Case Studies
- Microbial Inhibition : A study demonstrated that extracts containing this compound effectively inhibited the growth of sulfate-reducing bacteria, which are known to cause corrosion in pipelines. This finding suggests that this compound could be utilized in bio-corrosion prevention strategies within industrial settings .
- Plant Defense Mechanisms : Research has shown that tulips produce this compound as part of their defense strategy against bacterial infections during pollination. The increased production of this compound upon stress conditions highlights its role in plant immunity .
Eigenschaften
CAS-Nummer |
19870-33-8 |
|---|---|
Molekularformel |
C11H18O9 |
Molekulargewicht |
294.25 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dihydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O9/c1-4(5(14)2-12)10(18)20-11-9(17)8(16)7(15)6(3-13)19-11/h5-9,11-17H,1-3H2/t5?,6-,7-,8+,9-,11+/m1/s1 |
InChI-Schlüssel |
KVRQQFBSAHPTAB-FUYPYFFWSA-N |
SMILES |
C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Isomerische SMILES |
C=C(C(CO)O)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















